molecular formula C10H10BrFO B14598779 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 61210-16-0

3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B14598779
CAS No.: 61210-16-0
M. Wt: 245.09 g/mol
InChI Key: VYYSCGBHXUEZNZ-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO. It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-2-methylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 3-azido-1-(4-fluorophenyl)-2-methylpropan-1-one, 3-thiocyanato-1-(4-fluorophenyl)-2-methylpropan-1-one, etc.

    Reduction: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-ol.

    Oxidation: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropanoic acid.

Scientific Research Applications

3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-methylpropan-1-one: Lacks the bromine atom, resulting in different reactivity and properties.

    3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    3-Bromo-1-(4-methylphenyl)-2-methylpropan-1-one: Contains a methyl group on the phenyl ring instead of a fluorine atom, affecting its electronic properties.

Uniqueness

3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects

Properties

CAS No.

61210-16-0

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10BrFO/c1-7(6-11)10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3

InChI Key

VYYSCGBHXUEZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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